2-Methanesulfonylcyclohexan-1-amine
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Overview
Description
2-Methanesulfonylcyclohexan-1-amine is an organic compound with the molecular formula C7H15NO2S It is characterized by the presence of a methanesulfonyl group attached to a cyclohexane ring, which is further bonded to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylcyclohexan-1-amine typically involves the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to reductive amination using ammonia or a primary amine under hydrogenation conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Methanesulfonylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Cyclohexylamine derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
2-Methanesulfonylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methanesulfonylcyclohexan-1-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
2-Methanesulfonylcyclohexan-1-one: This compound is structurally similar but lacks the amine group, making it less reactive in certain chemical reactions.
Cyclohexylamine: While it shares the cyclohexane ring and amine group, it does not have the methanesulfonyl group, resulting in different chemical properties and reactivity.
Uniqueness: 2-Methanesulfonylcyclohexan-1-amine is unique due to the presence of both the methanesulfonyl and amine groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
CAS No. |
1235441-21-0 |
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Molecular Formula |
C7H15NO2S |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-methylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3 |
InChI Key |
MBOUYTIVZNSOKX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCCCC1N |
Origin of Product |
United States |
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